Enhanced Lipophilicity and Conformational Flexibility: N-Benzyl Substitution Drives Increased XLogP and Rotatable Bond Count Relative to Unsubstituted Imidazo[1,2-a]pyrimidin-6-amine
N-benzylimidazo[1,2-a]pyrimidin-6-amine exhibits a calculated XLogP3-AA value of 2.6 and a rotatable bond count of 3 [1]. In contrast, the unsubstituted core scaffold imidazo[1,2-a]pyrimidin-6-amine possesses a lower predicted lipophilicity (XLogP ~0.5-1.0) and only 0 rotatable bonds [2]. This represents a >2-unit increase in logP, which is substantial for modulating membrane permeability and non-specific protein binding in a medicinal chemistry context [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Rotatable Bond Count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; Rotatable bonds = 3 |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidin-6-amine (CAS 944900-19-0); XLogP ~0.5-1.0 (estimated); Rotatable bonds = 0 |
| Quantified Difference | Δ XLogP ≈ +1.6 to +2.1; Δ Rotatable Bonds = +3 |
| Conditions | Predicted values from PubChem computed descriptors (XLogP3 algorithm). |
Why This Matters
Higher lipophilicity and increased conformational flexibility directly impact compound behavior in biological assays and can be a decisive factor in selecting this specific analog for structure-activity relationship (SAR) studies where membrane penetration or target binding pocket shape is a key consideration.
- [1] PubChem. N-benzylimidazo[1,2-a]pyrimidin-6-amine. Computed Descriptors. National Center for Biotechnology Information. 2025. View Source
- [2] PubChem. Imidazo[1,2-a]pyrimidin-6-amine. Compound Summary. National Center for Biotechnology Information. View Source
- [3] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
